molecular formula C12H18O6 B15341104 Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No.: B15341104
M. Wt: 258.27 g/mol
InChI Key: QDSJYZFYYGBJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate is an organic compound with the molecular formula C12H18O6. It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a decane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate typically involves the reaction of a suitable diol with a ketone under acidic conditions to form the spiroketal structure. One common method includes the use of dimethyl malonate and 1,4-dioxaspiro-[4.5]decane-8,8-dione as starting materials. The reaction is catalyzed by an acid such as p-toluenesulfonic acid (PTSA) and proceeds under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate
  • Methyl 8,8-dimethyl-1,4-dioxaspiro-[4.5]decane-6-carboxylate
  • 1,4-Dioxaspiro-[4.5]decan-8-ol

Uniqueness

Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate is unique due to its specific ester groups and the spiroketal structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two ester groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-15-9(13)11(10(14)16-2)3-5-12(6-4-11)17-7-8-18-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSJYZFYYGBJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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